molecular formula C20H34ClNO2S B14636328 Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride CAS No. 56912-54-0

Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride

Cat. No.: B14636328
CAS No.: 56912-54-0
M. Wt: 388.0 g/mol
InChI Key: VUCSBIHTAQUMSP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride is a chemical compound with a complex structure that includes a dodecyl group, a methyl group, and a 4-nitrophenyl group attached to a sulfanium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride typically involves the reaction of dodecyl chloride with methyl[(4-nitrophenyl)methyl]sulfide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst like aluminum chloride. The reaction mixture is stirred at a specific temperature for a certain period to achieve optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfanium compounds depending on the nucleophile used.

Scientific Research Applications

Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and detergents due to its surface-active properties.

Mechanism of Action

The mechanism of action of Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In enzymatic reactions, it can act as an inhibitor or activator depending on the specific enzyme and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Dodecyl 4-nitrophenyl ether
  • Dodecyl 4-nitrophenyl sulfone
  • Dodecyl 4-methyl-4-nitrohexanoate

Uniqueness

Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial properties and different reactivity patterns in organic synthesis.

Properties

CAS No.

56912-54-0

Molecular Formula

C20H34ClNO2S

Molecular Weight

388.0 g/mol

IUPAC Name

dodecyl-methyl-[(4-nitrophenyl)methyl]sulfanium;chloride

InChI

InChI=1S/C20H34NO2S.ClH/c1-3-4-5-6-7-8-9-10-11-12-17-24(2)18-19-13-15-20(16-14-19)21(22)23;/h13-16H,3-12,17-18H2,1-2H3;1H/q+1;/p-1

InChI Key

VUCSBIHTAQUMSP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[S+](C)CC1=CC=C(C=C1)[N+](=O)[O-].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.